molecular formula C6H12O3S B2999272 (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid CAS No. 153443-17-5

(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid

Cat. No. B2999272
CAS RN: 153443-17-5
M. Wt: 164.22
InChI Key: GSKBRSYYWPTGJO-RXMQYKEDSA-N
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Description

This compound is a type of omega-3 fatty acid . Omega-3 fatty acids are polyunsaturated fatty acids (PUFAs) with a double bond at the third carbon atom from the end of the carbon chain . The three types of omega-3 fatty acids involved in human physiology are α-linolenic acid (ALA) (found in plant oils), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) (both commonly found in fish oil) .


Synthesis Analysis

Omega-3 fatty acids are derived from both animal and plant sources. The primary animal sources are krill oil and fish oil. The primary plant sources are flaxseed, chia and hemp . They are typically extracted from these sources and then purified .


Molecular Structure Analysis

Omega-3 fatty acids have a carboxyl group at one end of the molecule and a methyl group at the other . They are characterized by the presence of a double bond three atoms away from the terminal methyl group in their chemical structure .


Chemical Reactions Analysis

Omega-3 fatty acids are known to undergo oxidation reactions. They can react with oxygen in the air to form peroxides and other breakdown products .


Physical And Chemical Properties Analysis

Omega-3 fatty acids are usually liquid at room temperature. They are hydrophobic and lipophilic, which means they repel water molecules and mix well with fats .

Scientific Research Applications

Analytical Chemistry and Food Science

A study by Elisa Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, which are precursors to relevant wine aroma compounds. This study is significant for the analysis of wine and other alcoholic beverages, highlighting the role of sulfur-containing compounds in sensory effects [Gracia-Moreno, Lopez, & Ferreira, 2015].

Biochemistry and Molecular Biology

Cécile Chenot et al. (2019) provided the first evidence of cysteine and glutathione conjugates of 3-sulfanylpentan-1-ol in hops, underscoring the biochemical pathways involving sulfur-containing precursors in plant biochemistry and their impact on beer flavoring [Chenot, Robiette, & Collin, 2019].

Environmental Science

The work by Jing Zou et al. (2013) discussed the acceleration of the oxidation of organic pollutants by promoting the Fe(III)/Fe(II) cycle with hydroxylamine, highlighting the environmental applications of sulfur-containing compounds in water treatment processes [Zou, Ma, Chen, Li, Guan, Xie, & Pan, 2013].

Synthetic Chemistry

A study by S. Tayebi et al. (2011) employed sulfuric acid derivatives as a recyclable catalyst for the synthesis of organic compounds, demonstrating the versatility of sulfur-containing acids in catalytic processes [Tayebi, Baghernejad, Saberi, & Niknam, 2011].

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as omega-3 fatty acids, have been found to act as natural ligands for peroxisome proliferator-activated receptor (ppar) gamma that regulates inflammatory gene expression and nfκb activation .

Mode of Action

Omega-3 fatty acids, which are structurally similar, mediate anti-inflammatory effects and increased levels of epa or dha have shown to decrease the levels of pge2 and 4 series-lt .

Biochemical Pathways

Omega-3 fatty acids, which are structurally similar, have been found to modulate the downstream signaling of toll-like receptor (tlr) and tumor necrosis factor-α receptor (tnfα) through gpr120, a g-protein-coupled receptor .

Pharmacokinetics

Omega-3 fatty acids, which are structurally similar, have been found to have a specific pharmacokinetic profile, including digestion and bioavailability, tissular distribution (incorporation in plasma lipids, blood cells, and cell membranes), metabolism (β-oxidation, enzymatic biotransformation, synthesis of eicosanoids and other lipid mediators such as resolvins and protectins), and excretion .

Result of Action

Omega-3 fatty acids, which are structurally similar, have been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .

Action Environment

It’s worth noting that environmental factors such as acid rain can significantly alter soil physicochemical and biochemical processes , which could potentially influence the action of this compound.

Future Directions

Research is ongoing into the potential health benefits of omega-3 fatty acids. They have been studied for their potential effects on conditions such as heart disease, depression, and arthritis . Future research will likely continue to explore these areas and may uncover new therapeutic uses for these compounds .

properties

IUPAC Name

(3S)-3-hydroxy-5-methylsulfanylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKBRSYYWPTGJO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153443-17-5
Record name (3S)-3-hydroxy-5-(methylsulfanyl)pentanoic acid
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